Androst-5-ene-17-one-3beta,7beta-diol
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Overview
Description
7alpha-Hydroxydehydroepiandrosterone is an androstanoid that is derived from dehydroepiandrosterone. It carries an additional hydroxy substituent at the 7alpha-position. This compound plays significant roles as an estrogen, anti-inflammatory agent, and antioxidant .
Preparation Methods
Synthetic Routes and Reaction Conditions: The hydroxylation of dehydroepiandrosterone to 7alpha-Hydroxydehydroepiandrosterone can be achieved using microbial biotransformation. For instance, Gibberella sp. and Absidia coerulea have been used to hydroxylate dehydroepiandrosterone at the 7alpha-position . The optimization of media ingredients, DHEA concentration, culture time, medium volume, and inoculum rate are crucial for maximizing the yield of 7alpha-Hydroxydehydroepiandrosterone .
Industrial Production Methods: The industrial production of 7alpha-Hydroxydehydroepiandrosterone involves large-scale microbial biotransformation processes. The use of optimized culture conditions and microbial strains ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 7alpha-Hydroxydehydroepiandrosterone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 7-oxo derivatives, while reduction can yield various hydroxylated products .
Scientific Research Applications
7alpha-Hydroxydehydroepiandrosterone has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroids and hormones.
Biology: The compound is studied for its role in cellular metabolism and signaling pathways.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: The compound is used in the production of pharmaceuticals and nutraceuticals.
Mechanism of Action
7alpha-Hydroxydehydroepiandrosterone exerts its effects by interacting with various molecular targets and pathways. It regulates the activity of 11beta-Hydroxysteroid Dehydrogenase 1, influencing the balance between active and inactive glucocorticoids. This regulation is crucial for maintaining metabolic homeostasis and stress response .
Comparison with Similar Compounds
Dehydroepiandrosterone: The parent compound from which 7alpha-Hydroxydehydroepiandrosterone is derived.
7beta-Hydroxydehydroepiandrosterone: Another hydroxylated derivative of dehydroepiandrosterone with similar biological activities.
Uniqueness: 7alpha-Hydroxydehydroepiandrosterone is unique due to its specific hydroxylation at the 7alpha-position, which imparts distinct biological activities compared to its parent compound and other hydroxylated derivatives .
Biological Activity
Androst-5-ene-17-one-3beta,7beta-diol, also known as β-androstane-3β,7β-diol (βAET), is a steroidal compound derived from dehydroepiandrosterone (DHEA). This compound has garnered attention for its potential biological activities, particularly in immune regulation and anti-inflammatory responses. This article explores the biological activity of βAET, including its pharmacological properties, mechanisms of action, and clinical implications.
Chemical Structure and Metabolism
βAET is a metabolite of DHEA and is characterized by its unique hydroxylation at the C-3 and C-7 positions. The compound does not convert into sex hormones, which distinguishes it from other steroids. Its metabolic pathway involves reduction by 17β-hydroxysteroid dehydrogenase (17β-HSD), leading to its formation from DHEA. Studies indicate that βAET is rapidly metabolized in vivo, yielding various conjugates that are excreted in urine .
1. Anti-inflammatory Effects
Research has demonstrated that βAET exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, thereby modulating immune responses . Clinical trials have further supported these findings, indicating that βAET can enhance vaccine responses in elderly populations and lower cholesterol levels in healthy individuals .
2. Immune Regulation
βAET has been shown to possess immune-regulating capabilities, which may be beneficial in treating autoimmune conditions. Its mechanism involves interaction with immune cells without binding to classical steroid hormone receptors such as the androgen receptor (AR) or estrogen receptor (ER) . This unique action profile suggests that βAET could serve as a safer alternative to traditional glucocorticoids.
Clinical Studies
Clinical trials assessing the safety and efficacy of βAET have provided valuable insights:
- Phase I Trials : These trials evaluated the safety of βAET in healthy adults and elderly subjects. Results indicated that βAET was well tolerated, with most adverse events being mild and related to injection site reactions .
- Cholesterol Lowering : In a placebo-controlled trial involving hyperlipidemic subjects, βAET demonstrated a significant reduction in cholesterol levels compared to placebo .
- Vaccine Enhancement : Another study highlighted βAET's role in enhancing immune responses to hepatitis B vaccination in older adults, showcasing its potential as an immunomodulatory agent .
1. Nuclear Receptor Interaction
Unlike many steroids, βAET does not activate classic nuclear hormone receptors such as AR or ER. Instead, it appears to modulate signaling pathways indirectly through other mechanisms . This lack of receptor activation may contribute to its reduced side effects compared to traditional steroids.
2. Cytokine Modulation
βAET has been shown to influence cytokine production within immune cells. By decreasing pro-inflammatory cytokines like IL-6 and TNF-alpha, it can help mitigate inflammatory responses associated with various diseases .
Data Summary
The following table summarizes key findings from clinical trials involving βAET:
Study Type | Population | Key Findings |
---|---|---|
Phase I Trial | Healthy Adults | Well tolerated; mild adverse events |
Cholesterol Study | Hyperlipidemic Subjects | Significant cholesterol reduction |
Vaccine Study | Elderly Subjects | Enhanced response to hepatitis B vaccine |
Properties
IUPAC Name |
3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-15,17,20-21H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPSAOWBSPXZEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C(C=C4C3(CCC(C4)O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861574 |
Source
|
Record name | 3,7-Dihydroxyandrost-5-en-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.